molecular formula C20H16N4O3S B2420092 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide CAS No. 1226458-58-7

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide

Cat. No.: B2420092
CAS No.: 1226458-58-7
M. Wt: 392.43
InChI Key: AIMSBGWFFZGWDZ-UHFFFAOYSA-N
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Description

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines elements of benzo[d]oxazole and thieno[3,4-c]pyrazole, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]oxazole core: This can be achieved by cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Synthesis of the thieno[3,4-c]pyrazole moiety: This involves the reaction of a thienyl derivative with hydrazine or its derivatives, followed by cyclization.

    Coupling of the two moieties: The final step involves coupling the benzo[d]oxazole and thieno[3,4-c]pyrazole moieties through an acetamide linkage. This can be achieved using reagents such as carbodiimides or other coupling agents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles or electrophiles in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: Lacks the thieno[3,4-c]pyrazole moiety.

    N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide: Lacks the benzo[d]oxazole moiety.

Uniqueness

The uniqueness of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide lies in its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c25-18(10-23-16-8-4-5-9-17(16)27-20(23)26)21-19-14-11-28-12-15(14)22-24(19)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMSBGWFFZGWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)CN4C5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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